4-Hydroxy Estazolam
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Overview
Description
4-Hydroxy Estazolam is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties. This compound is structurally characterized by a triazolo ring fused to a benzodiazepine core, which contributes to its unique pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Estazolam typically involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine derivatives to form the triazolo ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The final product is obtained through cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Solvent-free conditions are often employed to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Estazolam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
4-Hydroxy Estazolam has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to benzodiazepine receptors, which are part of the GABA_A receptor complex. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: Shares a similar triazolo-benzodiazepine structure but differs in its methyl substitution at the 1-position.
Diazepam: Lacks the triazolo ring but has a similar benzodiazepine core.
Bromazolam: Contains a bromine atom instead of chlorine, leading to different pharmacological properties.
Uniqueness
4-Hydroxy Estazolam is unique due to its specific substitution pattern and the presence of both triazolo and benzodiazepine rings. This combination contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
30896-56-1 |
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Molecular Formula |
C16H11ClN4O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)19-16(22)15-20-18-9-21(13)15/h1-9,16,22H |
InChI Key |
LJIJJCXFWLORDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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